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Compound of Interest

Compound Name: Despropionyl carfentanil

Cat. No.: B3025690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Despropionyl carfentanil, also known as 4-carbomethoxy-4-anilino-N-phenethylpiperidine, is

recognized primarily as a metabolite of the ultra-potent synthetic opioid, carfentanil. It also

serves as a key precursor in the synthesis of carfentanil and related compounds. While the

pharmacological profile of carfentanil is extensively documented, demonstrating exceptionally

high affinity and potency at the mu (µ)-opioid receptor, publicly available data on the specific

pharmacological activity of Despropionyl carfentanil is scarce. This guide provides a

comprehensive overview of the known information regarding Despropionyl carfentanil, placed

in the context of its parent compound, carfentanil. It also details the standard experimental

methodologies that would be employed to fully characterize its pharmacological profile.
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Property Value

Chemical Name
Methyl 4-(phenylamino)-1-(2-

phenylethyl)piperidine-4-carboxylate

Molecular Formula C₂₁H₂₆N₂O₂

Molecular Weight 338.45 g/mol

CAS Number 61085-55-0

Appearance White to off-white powder

Solubility
Soluble in organic solvents such as methanol

and DMSO

Quantitative Pharmacological Data
The following tables summarize the available quantitative data for carfentanil, which serves as

a critical benchmark for understanding the potential activity of its metabolites and precursors. At

present, specific quantitative pharmacological data for Despropionyl carfentanil is not

available in the peer-reviewed public literature.

Table 1: Opioid Receptor Binding Affinity
Compound Receptor Kᵢ (nM) Radioligand Source

Despropionyl

carfentanil
µ

Data not

available

δ
Data not

available

κ
Data not

available

Carfentanil µ 0.02 - 0.22 [³H]diprenorphine [1]

δ > 1000 [³H]diprenorphine [2]

κ > 1000 [³H]diprenorphine [2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b3025690?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5967713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4641535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4641535/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: In Vitro Potency and Efficacy
Compound Assay EC₅₀ (nM) Eₘₐₓ (%) Cell Line Source

Despropionyl

carfentanil
GTPγS

Data not

available

Data not

available

cAMP
Data not

available

Data not

available

Carfentanil GTPγS ~0.1 ~100 CHO-hMOR [2]

cAMP 0.04 100 HEK293-µOR [3]

Table 3: In Vivo Analgesic Potency
Compound

Animal
Model

Test Route ED₅₀ (µg/kg) Source

Despropionyl

carfentanil

Data not

available

Carfentanil Rat Tail-flick i.v. 0.03 [4]

Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to fully

elucidate the pharmacological profile of Despropionyl carfentanil.

Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of Despropionyl carfentanil for the µ, delta (δ),

and kappa (κ) opioid receptors.

Materials:

Cell membranes prepared from cell lines stably expressing the human µ, δ, or κ opioid

receptor (e.g., CHO-hMOR, HEK293-hDOR, CHO-hKOR).

Radioligand (e.g., [³H]diprenorphine as a non-selective antagonist, or [³H]DAMGO for µ,

[³H]DPDPE for δ, and [³H]U69,593 for κ).
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Despropionyl carfentanil stock solution of known concentration.

Naloxone (for determination of non-specific binding).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

96-well microplates.

Glass fiber filters.

Scintillation cocktail and liquid scintillation counter.

Procedure:

Cell membranes are thawed and diluted in binding buffer to a final protein concentration of

50-100 µ g/well .

A serial dilution of Despropionyl carfentanil is prepared.

In a 96-well plate, the following are added in order: binding buffer, cell membranes,

radioligand at a concentration near its K₋d, and varying concentrations of Despropionyl
carfentanil or vehicle.

For non-specific binding control wells, a high concentration of naloxone (e.g., 10 µM) is

added.

The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to

reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

The filters are washed multiple times with ice-cold binding buffer to remove unbound

radioligand.

The filters are dried, and scintillation cocktail is added.

The radioactivity retained on the filters is quantified using a liquid scintillation counter.
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The IC₅₀ value is determined by non-linear regression analysis of the competition binding

data. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 +

[L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation

constant.

In Vitro Functional Assays
1. [³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Despropionyl carfentanil as

an agonist at the µ-opioid receptor.

Materials:

Cell membranes expressing the µ-opioid receptor.

[³⁵S]GTPγS.

GDP.

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Despropionyl carfentanil.

A reference full agonist (e.g., DAMGO).

Procedure:

Cell membranes (10-20 µg protein) are pre-incubated with GDP (e.g., 10 µM) in assay buffer.

Increasing concentrations of Despropionyl carfentanil are added to the reaction tubes.

The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).

The mixture is incubated at 30°C for 60 minutes.

The reaction is terminated by rapid filtration through glass fiber filters.

The filters are washed with ice-cold buffer.
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The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

Data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values, with

the Eₘₐₓ of DAMGO set as 100%.

2. cAMP Accumulation Assay

Objective: To measure the ability of Despropionyl carfentanil to inhibit adenylyl cyclase

activity via the Gᵢ-coupled µ-opioid receptor.

Materials:

Whole cells expressing the µ-opioid receptor (e.g., HEK293 or CHO cells).

Forskolin (an adenylyl cyclase activator).

IBMX (a phosphodiesterase inhibitor).

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Despropionyl carfentanil.

Procedure:

Cells are plated in 96-well plates and grown to confluence.

The growth medium is replaced with stimulation buffer containing IBMX.

Cells are pre-incubated with increasing concentrations of Despropionyl carfentanil.

Forskolin is added to all wells (except the basal control) to stimulate cAMP production.

The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.

The reaction is stopped, and the cells are lysed according to the cAMP assay kit protocol.

The intracellular cAMP concentration is measured.
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The inhibitory effect of Despropionyl carfentanil is quantified, and the IC₅₀ value is

determined.

Signaling Pathways and Experimental Workflows
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Caption: Mu-opioid receptor signaling cascade upon agonist binding.

Experimental Workflow for In Vitro Potency
Determination
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Start: Prepare Reagents

Prepare hMOR-expressing
cell membranes
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Set up GTPγS binding assay:
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Caption: Workflow for determining in vitro potency using a GTPγS binding assay.
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Despropionyl carfentanil remains a compound of interest primarily due to its relationship with

carfentanil. While its chemical properties are defined, a comprehensive pharmacological profile

is conspicuously absent from the public scientific literature. The experimental protocols and

comparative data for carfentanil provided in this guide offer a framework for the systematic

evaluation of Despropionyl carfentanil. Such studies would be essential to ascertain its

affinity, potency, and efficacy at opioid receptors, and to understand its potential contribution to

the overall pharmacological and toxicological effects observed after carfentanil administration.

Further research is warranted to fill this knowledge gap and to fully characterize this key

metabolite and synthetic precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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